molecular formula C13H13NO B3317627 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 96679-53-7

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No. B3317627
CAS RN: 96679-53-7
M. Wt: 199.25 g/mol
InChI Key: QLIPDLZNNHFNKM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound has been used in the synthesis of JAK inhibitors . The specific chemical reactions involving 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine are not detailed in the available resources.

Scientific Research Applications

Dimerization Studies

Shiotani et al. (1986) explored the unexpected dimerization of similar compounds to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine when reacted with hydrochloric acid, leading to novel dimerized compounds. The structures of these compounds were determined using spectroscopic methods and single crystal X-ray analysis (Shiotani et al., 1986).

Multicomponent Synthesis

Fayol and Zhu (2004) described a novel multicomponent synthesis process involving tetrahydrofuro[2,3-c]pyridines, which are structurally similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This method, involving heating in toluene solution, leads to the formation of the fused ring system by concomitant formation of five chemical bonds (Fayol & Zhu, 2004).

Cyclisation and Rearrangement Studies

Mackay and Waigh (1982) conducted studies on the rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens, resulting in thienotetrahydro-pyridines, which share a resemblance with 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. They found that different acids led to different products, indicating the sensitivity of these compounds to reaction conditions (Mackay & Waigh, 1982).

properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIPDLZNNHFNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1OC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741967
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

CAS RN

96679-53-7
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 2
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4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 3
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 4
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 5
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 6
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Citations

For This Compound
1
Citations
EY Mendogralo, MG Uchuskin - Beilstein Journal of Organic …, 2023 - beilstein-journals.org
A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro [3, 2-c] pyridines by the Pictet–Spengler reaction was developed. The method is based on the condensation of …
Number of citations: 6 www.beilstein-journals.org

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